molecular formula C12H8O4S B6369377 3-(2-Carboxythiophene-4-yl)benzoic acid, 95% CAS No. 1261932-66-4

3-(2-Carboxythiophene-4-yl)benzoic acid, 95%

Cat. No. B6369377
CAS RN: 1261932-66-4
M. Wt: 248.26 g/mol
InChI Key: GGOBMZCKLUNCCR-UHFFFAOYSA-N
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Description

3-(2-Carboxythiophene-4-yl)benzoic acid (CTBA) is an organic compound which is widely used in the field of organic synthesis. It is a colorless solid with a melting point of 131-133°C and is soluble in polar organic solvents such as ethanol and methanol. CTBA is a versatile reagent for organic synthesis and has been used for the preparation of various organic compounds. It is also used as a starting material for the synthesis of a range of polymers materials and for the production of pharmaceuticals.

Scientific Research Applications

3-(2-Carboxythiophene-4-yl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of polymeric materials such as polyurethanes and polyesters. It has also been used as a starting material for the synthesis of pharmaceuticals, such as anti-inflammatory agents, anti-cancer agents and antiviral agents. Additionally, 3-(2-Carboxythiophene-4-yl)benzoic acid, 95% has been used in the synthesis of organic compounds such as dyes, pigments, and surfactants.

Mechanism of Action

3-(2-Carboxythiophene-4-yl)benzoic acid, 95% is a versatile reagent for organic synthesis and its mechanism of action is based on its ability to react with a variety of organic compounds. It is capable of forming covalent bonds with a range of organic molecules, such as alcohols, amines, and carboxylic acids. Additionally, 3-(2-Carboxythiophene-4-yl)benzoic acid, 95% can undergo condensation reactions with aldehydes and ketones.
Biochemical and Physiological Effects
Due to its low toxicity, 3-(2-Carboxythiophene-4-yl)benzoic acid, 95% has been used in a variety of biochemical and physiological studies. It has been used to study the effects of various drugs on the human body, as well as to study the effects of various environmental pollutants. Additionally, 3-(2-Carboxythiophene-4-yl)benzoic acid, 95% has been used to study the effects of various hormones on the body, as well as to study the effects of various toxins on the body.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(2-Carboxythiophene-4-yl)benzoic acid, 95% in laboratory experiments is that it is a relatively inexpensive and easily accessible reagent. Additionally, it is relatively non-toxic and does not produce any hazardous by-products. However, it can be difficult to control the reaction conditions when using 3-(2-Carboxythiophene-4-yl)benzoic acid, 95%, as it is sensitive to air and moisture. Additionally, it has a relatively low solubility in organic solvents, which can limit its use in certain experiments.

Future Directions

In the future, 3-(2-Carboxythiophene-4-yl)benzoic acid, 95% could be used in the development of new materials and pharmaceuticals. Additionally, it could be used in the development of new catalysts for organic synthesis. Additionally, it could be used in the development of new methods for the detection of environmental pollutants. 3-(2-Carboxythiophene-4-yl)benzoic acid, 95% could also be used in the development of new methods for the synthesis of complex organic molecules. Finally, it could be used in the development of new methods for the production of fuels and chemicals from biomass.

Synthesis Methods

3-(2-Carboxythiophene-4-yl)benzoic acid, 95% can be synthesized from the reaction of 4-hydroxybenzoic acid and 2-thiophenecarboxaldehyde. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is completed in a few hours at a temperature of 80-90°C. The resulting product is a white solid with a melting point of 131-133°C.

properties

IUPAC Name

4-(3-carboxyphenyl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4S/c13-11(14)8-3-1-2-7(4-8)9-5-10(12(15)16)17-6-9/h1-6H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOBMZCKLUNCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CSC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683304
Record name 4-(3-Carboxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261932-66-4
Record name 2-Thiophenecarboxylic acid, 4-(3-carboxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261932-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Carboxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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